2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-(TRIFLUOROMETHYL)PYRIDINE
Overview
Description
2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-(TRIFLUOROMETHYL)PYRIDINE is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes a chlorophenyl group and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-(TRIFLUOROMETHYL)PYRIDINE typically involves the condensation of 4-chlorobenzaldehyde with 2-hydrazinyl-5-(trifluoromethyl)pyridine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-(TRIFLUOROMETHYL)PYRIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-(TRIFLUOROMETHYL)PYRIDINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-(TRIFLUOROMETHYL)PYRIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine
- 4-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-2-(trifluoromethyl)quinazoline
- 2-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline
Uniqueness
2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-(TRIFLUOROMETHYL)PYRIDINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a chlorophenyl and a trifluoromethyl group enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-5-(trifluoromethyl)pyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3/c14-11-4-1-9(2-5-11)7-19-20-12-6-3-10(8-18-12)13(15,16)17/h1-8H,(H,18,20)/b19-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDYEFYKMWLLRV-FBCYGCLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NC=C(C=C2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=NC=C(C=C2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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